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Compound of Interest

Ethyl 5-iodo-2-
Compound Name:
morpholinobenzoate

Cat. No.: B3184487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
and a plausible synthetic route for Ethyl 5-iodo-2-morpholinobenzoate, a compound of
interest in medicinal chemistry and materials science. Due to the limited availability of direct
experimental data in public literature, this guide leverages spectral data from analogous
compounds and established synthetic methodologies to provide a reliable reference for
researchers.

Chemical Structure

IUPAC Name: Ethyl 5-iodo-2-morpholinobenzoate Molecular Formula: C13H16INOs3
Molecular Weight: 361.18 g/mol CAS Number: 1131587-28-4

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the analysis of structurally
similar compounds, including ethyl benzoate, 2-aminobenzoates, and various substituted
aromatic systems.

Predicted *H NMR (400 MHz, CDCIs) Data
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.8-7.9 d 1H Ar-H (H-6)

~75-7.6 dd 1H Ar-H (H-4)

~6.8-6.9 d 1H Ar-H (H-3)

4.35 q 2H -OCH2CHs

~3.8-3.9 t 4H Morpholine (-N(CH2)2)
~3.0-3.1 t 4H Morpholine (-O(CHz2)2)
1.38 t 3H -OCH2CHs

Note: Chemical shifts are referenced to TMS (4 0.00). Coupling constants (J) for aromatic

protons are expected to be in the range of 2-9 Hz.

Predicted 3C NMR (100 MHz, CDCls) Data
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Chemical Shift (6, ppm) Assighment

~166 C=0 (Ester)

~152 Ar-C (C-2)

~142 Ar-C (C-4)

~138 Ar-C (C-6)

~120 Ar-C (C-3)

~118 Ar-C (C-1)

~85 Ar-C (C-5)

~67 Morpholine (-O(CH-2)2)
~61 -OCH2CHs

~52 Morpholine (-N(CH2)2)
~14 -OCH2CHs

Predicted IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment

~2960-2850 Medium C-H stretch (aliphatic)

~1720 Strong C=0 stretch (ester)

~1590, 1480 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~1120 Strong C-O-C stretch (morpholine)

820 Strong C-H out.—of—plane bend
(aromatic)

~550 Medium C-I stretch

Predicted Mass Spectrometry Fragmentation (Electron lonization - EI)
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miz Interpretation
361 [M]* (Molecular lon)
316 [M - OCH2CHs]*
288 [M - COOCH2CHs]*
234 M - 1]+

178 [M -1 - CaHsO]*

Experimental Protocols

The synthesis of Ethyl 5-iodo-2-morpholinobenzoate can be plausibly achieved via a
Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful
method for the formation of C-N bonds.[1][2]

A plausible synthetic route involves the reaction of ethyl 2-chloro-5-iodobenzoate with
morpholine in the presence of a palladium catalyst and a suitable base.
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Caption: Proposed synthesis of Ethyl 5-iodo-2-morpholinobenzoate.

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloro-5-iodobenzoate (1.0
equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g.,
Pdz(dba)s, 2 mol%; Xantphos, 4 mol%).

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with
ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
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o Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl
5-iodo-2-morpholinobenzoate.

o Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity

and purity.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a standard analytical workflow to
ensure structural integrity and purity.

Purified Compound

IR Spectroscopy Mass Spectrometry

NMR Spectroscopy
(1H1 13C)

Data Analysis and >

Characterized Compound

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of predicted data and a robust synthetic strategy for
Ethyl 5-iodo-2-morpholinobenzoate. Researchers can use this information as a starting point
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for their own experimental work. It is recommended that all experimental procedures be carried
out by qualified personnel in a properly equipped laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
Ethyl 5-iodo-2-morpholinobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3184487#spectroscopic-data-nmr-ir-ms-for-ethyl-5-
iodo-2-morpholinobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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